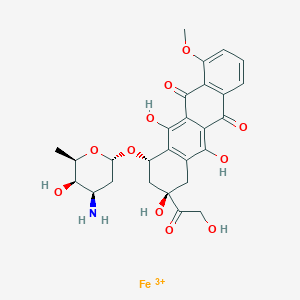
Quelamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quelamycin is a triferric derivative of doxorubicin, a well-known antitumor antibiotic. This compound is synthesized by chelating doxorubicin with three ferric ions at neutral pH. This compound has shown considerable antitumor activity while exhibiting lower general, hematologic, and cardiac toxicity compared to its parent compound, doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quelamycin is synthesized by chelating doxorubicin with three ferric ions. The process involves dissolving doxorubicin in a solution and adding ferric ions at neutral pH. The chelation occurs at three bidentate ligands of the doxorubicin molecule, forming a stable triferric complex .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of pH and temperature to ensure the efficient chelation of ferric ions with doxorubicin. The final product is purified through various chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Quelamycin primarily undergoes chelation reactions due to the presence of ferric ions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Chelation: Ferric ions at neutral pH.
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of this compound .
Scientific Research Applications
Quelamycin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study chelation reactions and the stability of metal complexes.
Biology:
- Investigated for its effects on cellular processes, particularly those involving iron metabolism and transport.
Medicine:
- Demonstrated significant antitumor activity in experimental studies and clinical trials. It is being explored as a potential treatment for various types of cancer due to its lower toxicity compared to doxorubicin .
Industry:
- Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Quelamycin exerts its effects by interfering with the DNA synthesis of cancer cells. The triferric complex enhances the binding of the compound to DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. This results in the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Quelamycin is unique due to its triferric chelation, which distinguishes it from other derivatives of doxorubicin. Similar compounds include:
Doxorubicin: The parent compound, known for its potent antitumor activity but higher toxicity.
Epirubicin: Another derivative of doxorubicin with a different stereochemistry, leading to altered pharmacokinetics and toxicity profiles.
Daunorubicin: A closely related compound with similar antitumor activity but different clinical applications.
This compound stands out due to its lower cardiotoxicity and enhanced therapeutic index compared to these similar compounds .
Properties
CAS No. |
64719-39-7 |
|---|---|
Molecular Formula |
C27H29FeNO11+3 |
Molecular Weight |
599.4 g/mol |
IUPAC Name |
(7S,9R)-7-[(2S,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;iron(3+) |
InChI |
InChI=1S/C27H29NO11.Fe/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;+3/t10-,13-,15+,17-,22+,27-;/m1./s1 |
InChI Key |
AESVUZLWRXEGEX-DKCAWCKPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


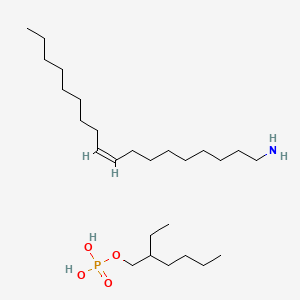
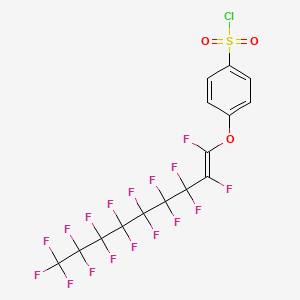
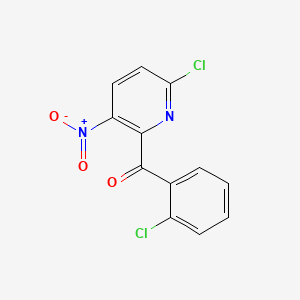
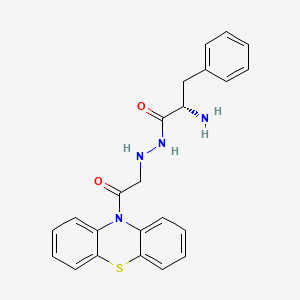
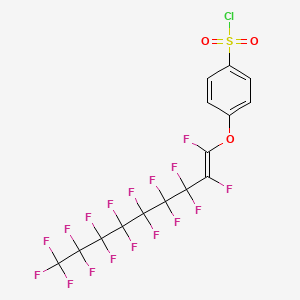
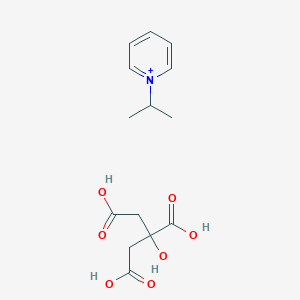
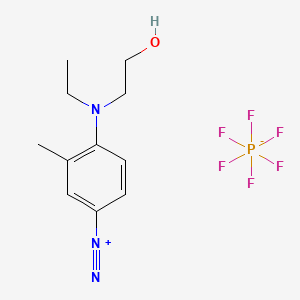
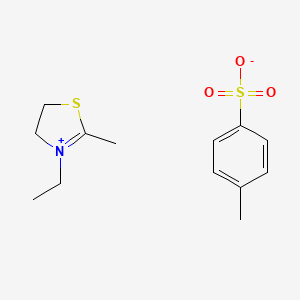
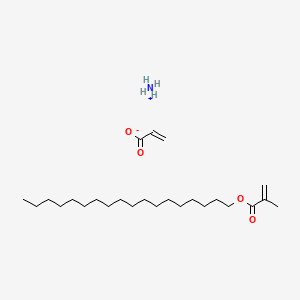
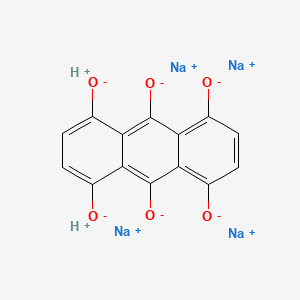
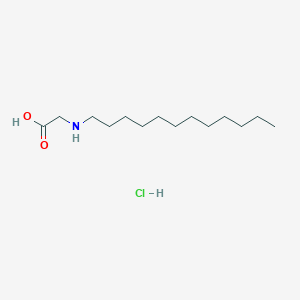
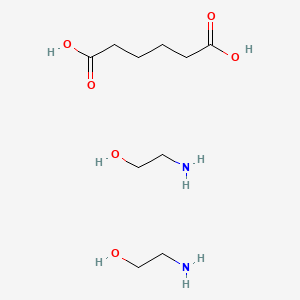
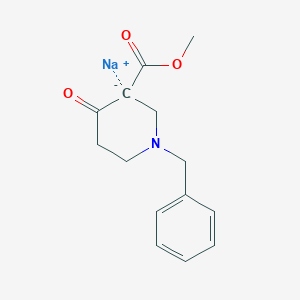
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
